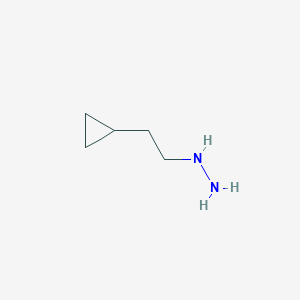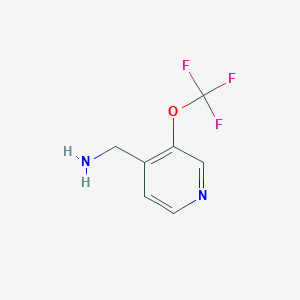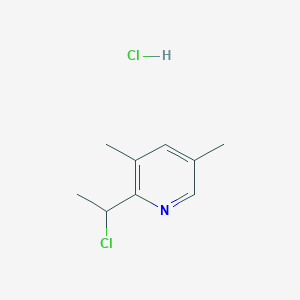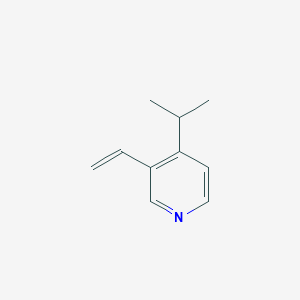
4-Isopropyl-3-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-3-vinylpyridine is an organic compound that belongs to the class of vinylpyridines It is characterized by the presence of an isopropyl group at the 4-position and a vinyl group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-vinylpyridine typically involves the alkylation of 3-vinylpyridine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the pyridine nitrogen, allowing for nucleophilic substitution with the isopropyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropyl-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethyl derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
4-Isopropyl-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and chemical resistance.
Biology: The compound can be used to modify biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty polymers and coatings, which find applications in electronics, automotive, and aerospace industries.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-3-vinylpyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The pyridine ring can interact with metal ions, forming coordination complexes that can act as catalysts in various chemical reactions.
Pathways: The vinyl group can undergo polymerization reactions, leading to the formation of high-molecular-weight polymers with unique properties. The isopropyl group can influence the solubility and reactivity of the compound, making it suitable for specific applications.
Comparaison Avec Des Composés Similaires
4-Isopropyl-3-vinylpyridine can be compared with other vinylpyridine derivatives, such as 2-vinylpyridine and 4-vinylpyridine:
2-Vinylpyridine: This compound has the vinyl group at the 2-position of the pyridine ring. It is used in the synthesis of polymers with different properties compared to this compound.
4-Vinylpyridine: This compound has the vinyl group at the 4-position of the pyridine ring. It is commonly used in polymer chemistry and has applications in the production of specialty polymers and coatings.
Uniqueness: this compound is unique due to the presence of both the isopropyl and vinyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
3-ethenyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-7-11-6-5-10(9)8(2)3/h4-8H,1H2,2-3H3 |
Clé InChI |
BPQGOEKYLZVUOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=NC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



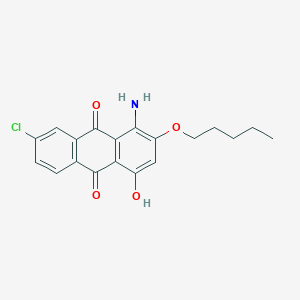
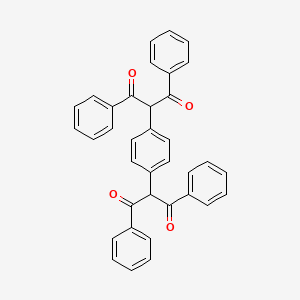
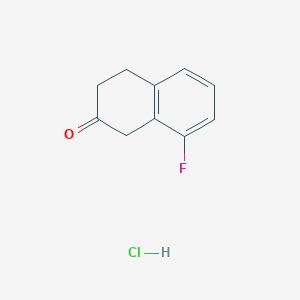


![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)
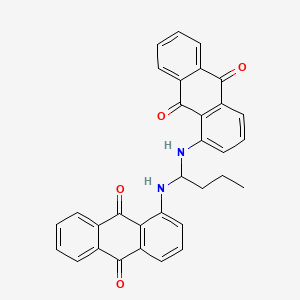
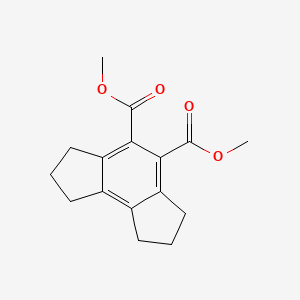

![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)
